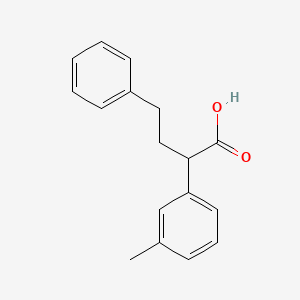

2-(3-Methylphenyl)-4-phenylbutanoic acid

CAS No.:

Cat. No.: VC16521843

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18O2 |

|---|---|

| Molecular Weight | 254.32 g/mol |

| IUPAC Name | 2-(3-methylphenyl)-4-phenylbutanoic acid |

| Standard InChI | InChI=1S/C17H18O2/c1-13-6-5-9-15(12-13)16(17(18)19)11-10-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3,(H,18,19) |

| Standard InChI Key | NKFJQSYNPHUTKP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C(CCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Methylphenyl)-4-phenylbutanoic acid features a four-carbon butanoic acid backbone with a 3-methylphenyl group at the second carbon and a phenyl group at the terminal carbon. The carboxylic acid functional group at position 1 confers acidity, while the aromatic substituents influence steric and electronic properties. The compound’s stereochemistry and substituent arrangement are critical to its interactions in biological systems .

Key Structural Features:

-

Carboxylic acid group: Governs solubility and hydrogen-bonding capacity.

-

3-Methylphenyl substituent: Introduces steric hindrance and modulates lipophilicity.

-

Phenyl group at C4: Enhances planar rigidity, potentially affecting binding affinity in enzymatic interactions .

Physicochemical Characteristics

While experimental data for 2-(3-Methylphenyl)-4-phenylbutanoic acid are scarce, properties can be inferred from analogs like Fmoc-(R)-3-Amino-4-(3-methylphenyl)butyric acid (CAS 269398-84-7) :

The compound’s high boiling point and density suggest significant intermolecular forces due to aromatic stacking and hydrogen bonding .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

Synthetic routes for aromatic butanoic acids often employ malonic ester synthesis or Friedel-Crafts alkylation. For example, 3-amino-4-phenylbutanoic acid derivatives are synthesized via stereoselective alkylation of chiral enolates followed by deprotection . Adapting this approach:

-

Alkylation of Diethyl Malonate:

-

Hydrolysis and Decarboxylation:

-

Saponify the diester to the diacid using NaOH.

-

Thermally decarboxylate to yield the target butanoic acid.

-

Reaction Scheme:

Industrial Production Challenges

Scale-up requires optimizing catalysts and minimizing byproducts. Continuous-flow reactors could enhance yield by maintaining precise temperature control during exothermic alkylation steps. Key challenges include:

-

Stereochemical purity: Ensuring enantiomeric excess if chiral centers are present.

-

Byproduct formation: Managing diarylalkanes from competing Friedel-Crafts reactions .

Applications in Materials Science

Liquid Crystalline Behavior

Aromatic butanoic acids often form smectic mesophases due to their rigid, planar structures. The compound’s biphenyl-like architecture could enable applications in:

-

Display technologies: As alignment layers for liquid crystal displays (LCDs).

-

Thermoplastics: Enhancing thermal stability in polymer blends .

Supramolecular Assembly

The carboxylic acid group facilitates hydrogen-bonded networks, useful in designing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume